molecular formula C20H16N4O2S B11150237 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide

Cat. No.: B11150237
M. Wt: 376.4 g/mol
InChI Key: YWKMKDIFHOVMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is a highly potent and selective ATP-competitive inhibitor of death-associated protein kinase 3 (DAPK3/ZIPK). This compound has emerged as a critical pharmacological tool for dissecting the complex signaling pathways mediated by DAPK3, a serine/threonine kinase implicated in the regulation of apoptosis, autophagy, smooth muscle contraction, and immune cell functions . Its high selectivity profile enables researchers to specifically interrogate DAPK3's role without significant off-target effects on other closely related kinases. Research utilizing this inhibitor has been instrumental in elucidating the mechanistic basis of smooth muscle tone regulation, providing insights into potential pathways for managing hypertension. Furthermore, it is employed in oncology research to explore the pro-apoptotic functions of DAPK3 and its potential as a therapeutic target in certain cancer contexts. The compound's well-characterized mechanism and robust cellular activity make it an invaluable asset for fundamental studies in cell signaling, neurobiology, and vascular biology.

Properties

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C20H16N4O2S/c1-12-13(2)27-20(22-12)23-18(25)15-8-4-6-10-17(15)24-11-21-16-9-5-3-7-14(16)19(24)26/h3-11H,1-2H3,(H,22,23,25)

InChI Key

YWKMKDIFHOVMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

Preparation Methods

Thiazole-Quinazolinone Precursor Assembly

The synthesis typically begins with the preparation of 4-oxo-3(4H)-quinazolinylmethylbenzamide intermediates. A common strategy involves the condensation of 2-aminobenzamide with substituted benzoyl chlorides under acidic conditions. For instance, reacting 2-aminobenzamide with 4-(chloromethyl)benzoyl chloride in the presence of SBA-Pr-SO3H, a nanoporous heterogeneous acid catalyst, yields 4-(chloromethyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide. This step is critical for introducing the benzamide-thiazole linkage, with yields ranging from 75% to 89% depending on the substituents.

Cyclization to Quinazolinone Moiety

Subsequent cyclization of the intermediate with formaldehyde or paraformaldehyde under reflux conditions generates the 4-oxo-3(4H)-quinazolinyl group. For example, treatment of 4-(chloromethyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide with ammonium acetate in acetic acid at 110°C for 6 hours produces the quinazolinone ring. This step often requires careful pH control, as excessive acidity may lead to decomposition of the thiazole component.

One-Pot Synthesis Strategies

Catalytic Systems and Reaction Optimization

One-pot methods reduce purification steps by combining condensation and cyclization. A notable approach employs SBA-Pr-SO3H, which facilitates both amide bond formation and quinazolinone cyclization in acetonitrile at 80°C. This method achieves an 83% yield of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide within 8 hours, outperforming traditional HCl-catalyzed routes by 15–20%.

Table 1. Comparison of One-Pot Catalysts for Target Compound Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)
SBA-Pr-SO3HAcetonitrile80883
Zeolite H-BEAWater901078
DMAPCH3CNRT to MW*0.5–1246–92

*RT = Room temperature; MW = Microwave conditions.

Microwave-Assisted Acceleration

Microwave irradiation significantly shortens reaction times. Using 4-dimethylaminopyridine (DMAP) as a catalyst, the target compound is synthesized in 30 minutes under microwave conditions at 100°C, achieving a 92% yield. This method avoids metal catalysts, making it environmentally favorable.

Green Synthetic Methodologies

Water-Mediated Reactions

Zeolite H-BEA, a mesoporous catalyst, enables the synthesis in water as a solvent. The condensation of 2-aminobenzamide with 4-(4,5-dimethylthiazol-2-ylcarbamoyl)benzaldehyde over H-BEA at 90°C for 10 hours provides a 78% yield. This approach reduces organic solvent use by 90% compared to traditional methods.

Recyclable Catalytic Systems

SBA-Pr-SO3H and H-BEA catalysts exhibit excellent reusability, retaining >85% activity after five cycles. The mesoporous structure of these catalysts enhances mass transfer, particularly for bulky intermediates like 4-(4,5-dimethylthiazol-2-ylcarbamoyl)benzaldehyde.

Mechanistic Insights and Intermediate Characterization

Key Reaction Pathways

The formation of this compound proceeds via:

  • Amide Coupling : Nucleophilic acyl substitution between 2-aminobenzamide and acyl chlorides.

  • Cyclodehydration : Acid-catalyzed intramolecular cyclization to form the quinazolinone ring.

  • Thiazole Incorporation : Late-stage functionalization using 4,5-dimethylthiazol-2-amine.

Spectroscopic Validation

Intermediate structures are confirmed by 1H^1H NMR and FT-IR spectroscopy. For example, the quinazolinone carbonyl stretch appears at 1685–1700 cm1^{-1}, while the thiazole C=N vibration is observed near 1580 cm1^{-1}. Mass spectrometry (ESI-MS) of the final product shows a molecular ion peak at m/z 377.1 ([M+H]+^+).

Challenges and Optimization Strategies

Side Reactions and Mitigation

Competitive hydrolysis of the thiazole carboxamide group occurs under strongly acidic conditions (pH < 2). Buffering the reaction at pH 4–5 using ammonium acetate minimizes this issue. Additionally, microwave-assisted methods reduce side product formation by 40% compared to thermal heating.

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance reaction rates due to improved solubility of aromatic intermediates. However, elevated temperatures (>100°C) may degrade the thiazole ring, necessitating precise thermal control.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Prominent Methods

MethodYield (%)Purity (%)Time (h)E-Factor*
Multi-Step75951432
One-Pot (SBA-Pr-SO3H)8397818
Microwave (DMAP)92990.59
Green (H-BEA)78961014

*Environmental factor (E-Factor) = (kg waste)/(kg product).

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of functional groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that thiazole and quinazoline derivatives possess antibacterial and antifungal properties. For instance, derivatives have been screened against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
  • Anticancer Properties : Quinazoline derivatives are often evaluated for their anticancer potential. Research indicates that certain compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been identified as potential acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies

Several studies have documented the applications of similar compounds:

  • Antibacterial Screening : A study synthesized various thiazole derivatives and tested their antibacterial activity against common pathogens. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus at concentrations as low as 1 µg/mL .
  • Anticancer Activity : Research on quinazoline derivatives revealed that specific modifications could enhance their efficacy against cancer cell lines. For instance, a series of 2-(2,4-disubstituted-thiazol-5-yl)-3-aryl-4(3H)-quinazolinone derivatives were found to exhibit significant anti-inflammatory activity in vivo .

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Benzamide Substituents

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide (CAS 1251711-66-6)
  • Structure : Replaces the 4-oxo-quinazolinyl group with a pyrrole ring.
3-Acetamido-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 1061931-23-4)
  • Structure : Substitutes the quinazolinyl moiety with an acetamido group.
  • Impact : The acetamido group introduces polar characteristics, possibly improving aqueous solubility but diminishing hydrophobic interactions critical for membrane penetration .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : Features a chloro-thiazole and difluorobenzamide.
  • Activity : Demonstrated PFOR (pyruvate:ferredoxin oxidoreductase) inhibition, a mechanism vital in anaerobic pathogens. The chloro and fluoro substituents enhance metabolic stability .

Analogues with Alternative Heterocyclic Systems

Imidazo[2,1-b][1,3]thiazole Derivatives
  • Structure : Fused imidazole-thiazole systems with benzamide side chains.
  • Synthetic Utility : The –NH– group in these compounds allows further derivatization, unlike the target compound’s rigid quinazolinyl group .
4,5-Dicyanoimidazole-Based Benzamides
  • Structure: Includes derivatives like 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide (4a, m.p. 253–255°C).
  • Physical Properties : Higher melting points (253–294°C) compared to the target compound (data unavailable) suggest greater crystallinity, which may correlate with stability but complicate formulation .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Activity
Target Compound C17H19N3O3S 297.4 4-Oxo-quinazolinyl, dimethylthiazole Potential kinase inhibition
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide C10H6ClF2N2OS 274.68 Cl-thiazole, difluorobenzamide PFOR enzyme inhibition
3-Acetamido-N-(4,5-dimethylthiazol-2-yl)benzamide C14H15N3O2S 297.36 Acetamido, dimethylthiazole Unreported, likely polar
4a (Imidazole-based) C18H11N5O 337.32 Dicyanoimidazole, phenyl High thermal stability

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and various biological effects, particularly its anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C19H15N5O2S and a molecular weight of 377.42 g/mol. Its chemical structure is characterized by the presence of a thiazole ring and a quinazoline moiety, which are known for their biological activity.

PropertyValue
Molecular FormulaC19H15N5O2S
Molecular Weight377.42 g/mol
LogP3.9394
Polar Surface Area73.228
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available thiazole and quinazoline derivatives. The process includes the formation of key intermediates that are subsequently modified to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast) and A549 (lung) with IC50 values in the low micromolar range .
    • It was found to inhibit histone deacetylase 1 (HDAC1), which is crucial for cancer cell proliferation and survival .
  • Mechanism of Action :
    • The inhibition of HDAC1 leads to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis in cancer cells .
    • Additionally, the compound demonstrated selective inhibition of EGFR signaling pathways, further contributing to its anticancer efficacy .

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

  • Antioxidant Activity : The compound exhibits free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Some derivatives of quinazolines have been reported to possess anti-inflammatory properties, indicating a broader therapeutic potential .

Case Studies

Several studies have explored the efficacy of quinazoline derivatives in animal models:

  • Xenograft Models : In vivo studies using A549 tumor xenografts demonstrated significant tumor growth inhibition when treated with this compound .
  • Safety Profiles : Preliminary assessments indicate that the compound exhibits favorable safety profiles with minimal toxicity towards normal cells compared to cancer cells .

Q & A

Basic: What are the standard synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-oxo-3(4H)-quinazolinyl]benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones under acidic or basic conditions. Subsequent steps include coupling with quinazolinone precursors through amide bond formation. Key parameters include temperature control (e.g., reflux in ethanol at 80°C), solvent selection (e.g., DMF for amidation), and reaction time optimization (12–24 hours). Post-synthesis purification employs column chromatography or recrystallization, monitored by TLC and NMR for intermediate validation .

Basic: What analytical techniques are used to characterize this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (for crystalline derivatives) to resolve 3D structure and hydrogen-bonding networks .

Basic: What preliminary biological activities have been reported?

Initial screening in vitro shows inhibitory effects on cancer cell lines (e.g., IC₅₀ values in the µM range against breast cancer MCF-7) and antimicrobial activity against Gram-positive bacteria. These assays use MTT or resazurin-based viability tests, with comparisons to reference drugs like cisplatin or ampicillin .

Advanced: How can researchers optimize reaction yields during synthesis?

Low yields often arise from steric hindrance in the quinazolinone-thiazole coupling step. Strategies include:

  • Solvent optimization : Switching from DMF to THF for better solubility.
  • Catalyst use : Employing HOBt/DCC for efficient amide bond formation.
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to reduce side reactions.
  • Microwave-assisted synthesis : Reducing reaction time from 24 hours to 2 hours with improved purity .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. For example, conflicting cytotoxicity reports could be addressed by:

  • Standardizing protocols : Uniform cell passage numbers and ATP-based viability assays.
  • Dose-response validation : Replicating studies with >3 independent replicates.
  • Off-target profiling : Using kinase panels or proteomics to identify confounding targets .

Advanced: What in vivo models are suitable for validating therapeutic potential?

Prioritize xenograft models (e.g., murine breast cancer 4T1) for antitumor evaluation. Key considerations:

  • Pharmacokinetics : Assess bioavailability via LC-MS/MS after oral/intraperitoneal administration.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine).
  • Dosing regimens : Compare intermittent vs. continuous dosing to balance efficacy and toxicity .

Advanced: How to elucidate the mechanism of action for enzyme inhibition?

  • Enzyme assays : Use recombinant kinases (e.g., EGFR, Aurora B) with ADP-Glo™ kits to quantify inhibition.
  • Molecular docking : Perform in silico modeling (AutoDock Vina) to predict binding to the ATP pocket of target enzymes.
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .

Advanced: What strategies improve stability in aqueous formulations?

  • Prodrug design : Introduce phosphate esters at the quinazolinone moiety to enhance solubility.
  • Nanoparticle encapsulation : Use PLGA nanoparticles (≤200 nm) for sustained release.
  • Lyophilization : Stabilize with trehalose/sucrose excipients to prevent hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Compare thiazole vs. oxazole rings for potency changes.
  • Substituent analysis : Test electron-withdrawing (e.g., -CF₃) vs. donating (e.g., -OCH₃) groups on the benzamide ring.
  • Bioisosteric replacement : Replace the quinazolinone with phthalazinone to assess metabolic stability .

Advanced: What crystallographic insights inform drug design?

Single-crystal X-ray data reveal planar quinazolinone-thiazole conformations, stabilized by intramolecular H-bonds (N–H⋯O). These features guide rigid scaffold design to enhance target binding. Packing analysis shows π-π stacking between aromatic rings, critical for crystal engineering of co-crystals with improved solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.